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5-phenyl-1H-indazole-3-carboxylic acid

Cat. No.: B8113699
M. Wt: 238.24 g/mol
InChI Key: NQLJPOQFWLZVCB-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Indazole Chemistry in Academic Research

The journey of indazole chemistry began in the late 19th century, with early research laying the groundwork for understanding the fundamental structure and reactivity of this bicyclic aromatic heterocycle. Comprising a benzene (B151609) ring fused to a pyrazole (B372694) ring, indazoles can exist in different tautomeric forms, with the 1H- and 2H-isomers being the most common. Initial studies were largely exploratory, focusing on the synthesis and basic characterization of the indazole core. Over the decades, and with the advent of more sophisticated analytical techniques, research has evolved to the synthesis of a vast array of indazole derivatives, each with unique electronic and steric properties. This has paved the way for a deeper understanding of their structure-activity relationships.

Significance of the Indazole Scaffold in Contemporary Chemical and Biological Investigations

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. This versatility has led to the development of numerous indazole-containing compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. jocpr.com The unique arrangement of nitrogen atoms in the indazole ring allows for a variety of intermolecular interactions, such as hydrogen bonding and pi-stacking, which are crucial for binding to biological macromolecules. This inherent ability to interact with diverse biological targets has cemented the indazole scaffold as a cornerstone in the design of novel therapeutic agents.

Overview of Academic Research Trajectories for Indazole-3-carboxylic Acid Derivatives

Within the broader family of indazoles, derivatives bearing a carboxylic acid group at the 3-position have garnered significant attention. The presence of the carboxylic acid moiety provides a convenient handle for further chemical modifications, allowing for the synthesis of a wide range of amides, esters, and other derivatives. jocpr.com Research in this area has been driven by the discovery that these derivatives can act as potent and selective inhibitors of various enzymes and receptors. For instance, certain indazole-3-carboxamides have been investigated for their potential as anti-inflammatory agents. nih.gov The ability to readily diversify the indazole-3-carboxylic acid core has made it a valuable platform for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Rationale for Focused Research on 5-phenyl-1H-indazole-3-carboxylic acid and its Analogues

Furthermore, the synthesis of analogues of this compound, where the phenyl group is further substituted, allows for a systematic exploration of the structure-activity relationship. For example, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring can modulate the compound's electronic profile and, consequently, its biological activity. Academic research into these analogues is driven by the quest to develop more potent and selective therapeutic agents. For instance, derivatives of 5-phenylisoxazole-3-carboxylic acid have been synthesized and evaluated as potent inhibitors of xanthine (B1682287) oxidase, an enzyme implicated in gout and other inflammatory conditions. nih.gov While not a direct analogue, this research highlights the potential of the phenyl-substituted acidic scaffold in targeting specific enzymes.

The synthesis of various derivatives from the carboxylic acid group, such as amides and hydrazides, further expands the chemical space available for investigation. For example, a series of novel 5-phenyl-1H-pyrazole-3-carboxylic acid amide derivatives were synthesized and showed potent acrosin inhibitory activities. nih.gov This demonstrates the utility of the 5-phenyl acidic scaffold in generating compounds with diverse biological activities.

Detailed Research Findings

While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, its synthesis is often included as part of broader studies on indazole derivatives. The characterization of this compound and its analogues typically involves a suite of spectroscopic and analytical techniques.

Table 1: Physicochemical Properties of Indazole-3-carboxylic Acid Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reference
1H-Indazole-3-carboxylic acidC₈H₆N₂O₂162.15266-270 (dec.) chemimpex.com
5-Fluoro-1H-indazole-3-carboxylic acidC₈H₅FN₂O₂180.14Not available scbt.comchemsynthesis.com
5-Methyl-1H-indazole-3-carboxylic acidC₉H₈N₂O₂176.17Not available chemimpex.com

Interactive Data Table: Spectroscopic Data of Representative Indazole Derivatives

Compound¹H NMR (solvent)¹³C NMR (solvent)Mass Spectrometry (m/z)IR (cm⁻¹)Reference
N-benzyl-1H-indazole-3-carboxamideδ 4.52 (d, 2H), 7.22-7.43 (m, 7H), 7.64 (d, 1H), 8.21 (d, 1H), 9.08 (br, t, 1H), 13.88 (s, 1H) (DMSO)Not availableNot available3407, 3184, 1651, 1544 chemimpex.com
N'-(5-phenylfuran-2-carbonyl)-1H-indazole-3-carbohydrazideδ 7.28 (t, 1H), 7.4-7.55 (m, 7H), 7.68 (d, 1H), 8.0 (d, 1H), 8.18 (d, 1H), 10.42 (s, 1H), 10.61 (s, 1H), 13.89 (s, 1H) (DMSO-d6)Not available346.91 (M+H)⁺3272, 1682, 1654, 1580 jocpr.com

The synthesis of this compound is typically achieved through multi-step reaction sequences, often starting from appropriately substituted anilines or other commercially available precursors. The carboxylic acid functionality is a versatile handle for creating a diverse library of derivatives, which is a common strategy in medicinal chemistry to explore structure-activity relationships and optimize for desired biological effects.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10N2O2 B8113699 5-phenyl-1H-indazole-3-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenyl-1H-indazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-14(18)13-11-8-10(6-7-12(11)15-16-13)9-4-2-1-3-5-9/h1-8H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQLJPOQFWLZVCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)NN=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Analytical Characterization in 5 Phenyl 1h Indazole 3 Carboxylic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidaion

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 5-phenyl-1H-indazole-3-carboxylic acid. Through the analysis of ¹H and ¹³C spectra, along with advanced 2D techniques, researchers can map out the complete proton and carbon skeleton and confirm the connectivity of the atoms.

The ¹H NMR spectrum of this compound provides crucial information about the number, environment, and connectivity of protons in the molecule. The spectrum is expected to show distinct signals for the protons on the indazole core, the pendant phenyl group, and the acidic protons of the carboxylic acid and the N-H group.

The aromatic region (typically δ 7.0-9.0 ppm) will be complex due to the presence of nine protons on the fused bicyclic system and the phenyl substituent. Protons on the indazole ring system are influenced by the nitrogen atoms and the phenyl substituent, leading to characteristic chemical shifts. For instance, the proton at position 4 is often the most deshielded proton of the indazole core, appearing as a singlet or a small doublet. The protons at positions 6 and 7, and those on the 5-phenyl ring, will exhibit splitting patterns (doublets, triplets, or multiplets) based on their coupling with adjacent protons.

The labile protons, specifically the carboxylic acid (-COOH) and the indazole N-H proton, typically appear as broad singlets at the downfield end of the spectrum (often >10 ppm), and their chemical shifts can be highly dependent on the solvent and concentration. rsc.orgderpharmachemica.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: This table is predictive and based on the analysis of structurally similar indazole derivatives. Actual chemical shifts (δ) and coupling constants (J) may vary.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H48.0 - 8.3s or d
H67.6 - 7.8d
H77.3 - 7.5d
Phenyl H (ortho)7.7 - 7.9m
Phenyl H (meta, para)7.4 - 7.6m
N-H>13.0br s
COOH>12.0br s

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on each unique carbon atom in the molecule. The spectrum for this compound would display 14 distinct signals, corresponding to the 14 carbon atoms in its structure.

The carbonyl carbon of the carboxylic acid is characteristically found far downfield, typically in the range of δ 160-175 ppm. The quaternary carbons of the indazole ring and the phenyl-substituted C5 carbon will also show distinct signals in the aromatic region (δ 110-150 ppm). Carbons directly attached to nitrogen atoms (C3, C7a) are generally observed at lower field strengths compared to other aromatic carbons. The chemical shifts of the carbons in the phenyl ring are also diagnostic. rsc.orgnih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: This table is predictive and based on the analysis of structurally similar indazole derivatives. Actual chemical shifts (δ) may vary.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)165 - 170
C3140 - 145
C3a120 - 125
C4122 - 127
C5135 - 140
C6128 - 132
C7110 - 115
C7a140 - 145
Phenyl C (ipso)138 - 142
Phenyl C (ortho)127 - 130
Phenyl C (meta)129 - 131
Phenyl C (para)128 - 130

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. nih.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For this compound, COSY would show correlations between adjacent protons on the indazole ring (e.g., H6 and H7) and on the phenyl ring, helping to delineate the different spin systems. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbon atom they are attached to. It is instrumental in assigning the carbon signals for all protonated carbons (CH groups) by linking the known proton shifts to their corresponding carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is particularly powerful for identifying the connectivity around quaternary (non-protonated) carbons. For example, HMBC would show correlations from the H4 proton to carbons C3, C5, and C7a, and from the N-H proton to C3 and C7a, confirming the core structure of the indazole ring and the position of the carboxylic acid group.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, offers valuable structural information.

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule by measuring its mass with very high accuracy. The molecular formula for this compound is C₁₄H₁₀N₂O₂. HRMS can confirm this composition by providing an exact mass measurement that distinguishes it from other compounds with the same nominal mass. The calculated exact mass for the neutral molecule is 238.0742 g/mol . nih.govnih.govnist.gov In positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be detected.

Table 3: HRMS Data for this compound (C₁₄H₁₀N₂O₂)

IonCalculated m/z
[M+H]⁺239.0815
[M-H]⁻237.0670
[M+Na]⁺261.0635

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like carboxylic acids, typically generating protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions with minimal fragmentation. mdpi.com This allows for clear determination of the molecular weight.

By inducing fragmentation within the mass spectrometer (MS/MS), a characteristic pattern can be obtained that helps to confirm the structure. For this compound, the fragmentation of the [M+H]⁺ ion would likely involve initial losses characteristic of a carboxylic acid.

Key expected fragmentation pathways include:

Loss of water (H₂O): A neutral loss of 18 Da, resulting in an [M+H-18]⁺ ion.

Loss of carbon monoxide (CO): A neutral loss of 28 Da from the carboxyl group.

Loss of the carboxyl group (•COOH): A radical loss of 45 Da.

Further fragmentation would involve the cleavage of the stable indazole and phenyl rings, providing additional structural confirmation. The analysis of these fragmentation patterns is crucial for distinguishing between isomers and confirming the identity of the compound. nih.govimrpress.com

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. vscht.cz For this compound, the IR spectrum provides clear signatures for its key structural components.

The most prominent feature is related to the carboxylic acid group. This group gives rise to a very broad absorption band typically observed in the 3300-2500 cm⁻¹ region, which corresponds to the O-H stretching vibration. vscht.czyoutube.com This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid moieties. The carbonyl (C=O) stretching vibration of the carboxylic acid produces a strong, sharp absorption peak typically found in the 1700-1680 cm⁻¹ range. youtube.comderpharmachemica.com

The indazole ring also presents characteristic absorptions. The N-H stretch from the pyrazole (B372694) part of the indazole system is expected to appear as a moderate band around 3300-3100 cm⁻¹. The aromatic C-H stretching vibrations from both the phenyl and benzene (B151609) portions of the indazole ring are observed at slightly higher frequencies than alkyl C-H stretches, generally in the 3100-3000 cm⁻¹ region. vscht.cz Furthermore, the C=C stretching vibrations within the aromatic rings give rise to several absorptions in the 1600–1450 cm⁻¹ range. vscht.czderpharmachemica.com The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule as a whole.

Table 1: Characteristic Infrared Absorption Bands for this compound.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic Acid (O-H)Stretching (H-bonded)3300 - 2500Broad, Strong
Indazole (N-H)Stretching3300 - 3100Moderate
Aromatic (C-H)Stretching3100 - 3000Moderate to Weak
Carboxylic Acid (C=O)Stretching1700 - 1680Strong, Sharp
Aromatic (C=C)Ring Stretching1600 - 1450Moderate to Weak

Elemental Analysis for Compositional Verification in Research Syntheses

Elemental analysis is a fundamental analytical technique that determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. This method is critical in synthetic chemistry to confirm that the synthesized product has the correct empirical and molecular formula. For a pure sample of this compound (C₁₄H₁₀N₂O₂), the experimentally determined percentages of C, H, and N must align closely with the theoretically calculated values.

The comparison between the "calculated" and "found" values serves as a primary indicator of sample purity. In published research, experimental values that fall within ±0.4% of the theoretical values are generally considered acceptable proof of a compound's elemental composition. derpharmachemica.com This analysis confirms that no significant impurities containing these elements are present and that the correct molecular structure has been obtained.

Table 2: Theoretical Elemental Composition of this compound (Molecular Formula: C₁₄H₁₀N₂O₂; Molecular Weight: 238.25 g/mol).
ElementTheoretical Mass Percentage (%)
Carbon (C)70.58%
Hydrogen (H)4.23%
Nitrogen (N)11.76%
Oxygen (O)13.43%
Table 3: Representative Data Obtained from a Single-Crystal X-ray Diffraction Analysis. (Note: These are hypothetical parameters for illustrative purposes based on related structures).
ParameterDescriptionExample Value
Crystal SystemThe crystal lattice system (e.g., Monoclinic, Orthorhombic).Monoclinic
Space GroupThe symmetry group of the crystal.P2₁/c
Unit Cell DimensionsThe lengths and angles of the unit cell (a, b, c, β).a = 7.5 Å, b = 14.9 Å, c = 14.9 Å, β = 93.1°
ZNumber of molecules per unit cell.8
Key Bond LengthsDistances between specific atoms (e.g., C=O, C-O).C=O: ~1.22 Å; C-O: ~1.31 Å
Key Bond AnglesAngles between three connected atoms (e.g., O-C=O).O-C=O: ~123°
Hydrogen BondingIntermolecular interactions (e.g., O-H···O distance).O···O distance: ~2.65 Å

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, TLC, Column Chromatography)

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable in the synthesis of this compound for monitoring reaction progress, assessing final product purity, and isolating the target compound from reaction byproducts.

Thin-Layer Chromatography (TLC) is a rapid and simple qualitative technique used to monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product. orgsyn.org A small spot of the reaction mixture is applied to a silica gel plate (the stationary phase), which is then developed in a suitable solvent system (the mobile phase), such as a mixture of ethyl acetate and hexanes. The separated spots are visualized under UV light, where aromatic compounds like indazoles typically appear as dark spots. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic of the compound in that specific solvent system.

Column Chromatography operates on the same principles as TLC but is used on a preparative scale to purify compounds. beilstein-journals.org The crude reaction mixture is loaded onto a column packed with a stationary phase (most commonly silica gel), and a solvent or solvent mixture (eluent) is passed through the column. wiley-vch.de Components of the mixture separate based on their differential adsorption to the silica gel and solubility in the eluent. For carboxylic acids, which can sometimes bind strongly or "streak" on silica gel, it is common practice to add a small amount of an acid (like acetic acid) to the eluent to ensure the compound remains protonated and elutes as a sharp band. reddit.com Fractions are collected and analyzed by TLC to identify those containing the pure product.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds. sigmaaldrich.com For purity assessment of this compound, a reverse-phase HPLC method is typically employed. sielc.com In this setup, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile and water, often with an acidic modifier like formic or phosphoric acid to ensure sharp peak shapes for the carboxylic acid. sielc.com The compound is detected as it elutes from the column, typically by a UV detector, and its purity is determined by integrating the area of its corresponding peak relative to the total area of all peaks in the chromatogram.

Table 4: Summary of Chromatographic Techniques for this compound.
TechniquePrimary PurposeStationary PhaseTypical Mobile PhaseInformation Obtained
Thin-Layer Chromatography (TLC)Reaction monitoring, purity checkSilica gel on glass/aluminumHexane/Ethyl AcetateQualitative purity, Rf value
Column ChromatographyPurification, isolationSilica gel (bulk)Hexane/Ethyl Acetate or CH₂Cl₂/Methanol gradientIsolated, pure compound
High-Performance Liquid Chromatography (HPLC)Quantitative purity analysisReverse-Phase (e.g., C18)Acetonitrile/Water with acidQuantitative purity (e.g., 99.5%), retention time

Structure Activity Relationship Sar Investigations of 5 Phenyl 1h Indazole 3 Carboxylic Acid Derivatives

Elucidation of Key Structural Motifs and Pharmacophores Governing Biological Activity

The 5-phenyl-1H-indazole-3-carboxylic acid scaffold is comprised of several key structural motifs that are essential for its interaction with biological targets. A pharmacophore model for this class of compounds typically includes a hydrogen bond acceptor, a hydrogen bond donor, hydrophobic regions, and aromatic interactions.

The indazole ring itself is a critical pharmacophoric element. Studies on various indazole-containing derivatives have shown that the nitrogen atoms of the pyrazole (B372694) ring are key interaction points. Specifically, the N-2 nitrogen can act as a hydrogen bond acceptor, forming crucial interactions with the backbone of target proteins, such as kinases nih.govnih.gov. The N-1 hydrogen provides a hydrogen bond donor feature.

The primary pharmacophoric features are:

Hydrogen Bond Acceptor/Donor: The indazole nucleus, with its N1-H donor and N2 lone pair acceptor, is a key feature for anchoring the molecule within a target's binding site nih.govnih.gov.

Aromatic/Hydrophobic Region: The fused benzene (B151609) ring of the indazole core and the appended 5-phenyl group create a large hydrophobic surface that engages in van der Waals and π-stacking interactions with nonpolar residues in the binding pocket ugm.ac.id.

Additional Interaction Point: The carboxylic acid group at the C-3 position provides a critical hydrogen bond donor and acceptor site, which can also engage in ionic interactions, significantly influencing the molecule's binding affinity and orientation.

Pharmacophore models developed for indazole analogs targeting the estrogen receptor alpha (ERα) have identified a combination of one hydrophobic feature, one hydrogen bond acceptor, and aromatic interactions as essential for activity ugm.ac.id. In the context of this compound, the 5-phenyl ring would fulfill the hydrophobic and aromatic requirements, while the indazole nitrogen and C-3 carboxylic acid would serve as hydrogen bonding centers.

Impact of Substituent Variations on the Indazole Scaffold's Activity Profile

Effects of Modifications at the Carboxylic Acid Position (e.g., Esters, Amides, Hydrazides)

Modification of the carboxylic acid moiety at the C-3 position has a profound impact on the biological activity of indazole derivatives. Converting the carboxylic acid to esters, amides, or hydrazides alters the molecule's hydrogen bonding capacity, polarity, and steric profile, leading to significant changes in potency and target selectivity.

SAR studies on indazole-3-carboxamides as inhibitors of calcium-release activated calcium (CRAC) channels have demonstrated that the specific orientation of the amide bond is critical for activity. Derivatives with a 'reversed' amide linker (-CO-NH-Ar) were found to be potent CRAC channel blockers, whereas the isomeric amides (-NH-CO-Ar) were inactive nih.govnih.gov. This highlights the stringent regiochemical requirement for this interaction.

The nature of the substituent on the amide nitrogen also plays a crucial role. The potency of indazole-3-carboxamides can be tuned by varying the aryl group (Ar) attached to the amide.

Compound IDC-3 ModificationAr GroupActivity (IC₅₀)
12a -CO-NH-Ar2,4-dichlorophenyl1.51 µM
12d -CO-NH-Ar3,5-bis(trifluoromethyl)phenyl0.67 µM
12g -CO-NH-Ar3,5-difluoro-4-pyridylWeakly active
9c -NH-CO-Ar2,4-dichlorophenylInactive (>100 µM)

Table 1: Influence of C-3 Carboxamide Modifications on CRAC Channel Blocking Activity. Data is illustrative and based on findings from related indazole-3-carboxamide series nih.gov.

These findings suggest that the carboxylic acid position is a key site for modification to optimize the biological activity profile of this compound derivatives. The conversion to amides, in particular, offers a versatile strategy for enhancing potency, provided the correct regiochemistry and substitution patterns are employed.

Role of the 5-Phenyl Moiety and its Substitutions on Potency and Selectivity

The 5-phenyl group is a defining feature of this scaffold, primarily serving as a large hydrophobic substituent that can occupy a corresponding pocket in a target protein. While specific SAR studies on substitutions of the 5-phenyl ring on the this compound core are not widely available, general principles from related bi-aryl structures suggest this is a critical determinant of potency and selectivity.

The substitution pattern on this phenyl ring can modulate activity in several ways:

Steric Effects: The size and position of substituents (e.g., in the ortho, meta, or para position) can influence the preferred rotational angle (dihedral angle) between the phenyl and indazole rings, thereby affecting the molecule's ability to adopt an optimal binding conformation.

Electronic Effects: Electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -CF₃, -NO₂) can alter the electronic distribution of the ring, influencing interactions such as π-stacking or cation-π interactions within the binding site.

Additional Interaction Points: Substituents can introduce new hydrogen bond donors or acceptors (e.g., -OH, -NH₂) that can form additional stabilizing contacts with the target protein, potentially leading to increased affinity and selectivity.

In studies of 2-phenyl-2H-indazole derivatives, the presence of the phenyl group was found to be important for antiprotozoal activity researchgate.net. Although this relates to a different isomer, it underscores the significance of aryl substituents on the indazole scaffold. For the 5-phenyl scaffold, it is hypothesized that small, lipophilic substituents on the phenyl ring that can probe deeper into hydrophobic sub-pockets would likely enhance potency.

Influence of N-Substitution (N1 and N2) on the Indazole Ring System

Alkylation or arylation at the N1 and N2 positions of the indazole ring is a common strategy for modulating the physicochemical and pharmacological properties of these compounds. N-substitution eliminates the N-H hydrogen bond donor capability of the parent molecule but can introduce new, beneficial interactions and improve properties like cell permeability and metabolic stability.

The regioselectivity of N-alkylation is a key consideration, as it often yields a mixture of N1 and N2 isomers, with the ratio depending on the reaction conditions and the electronic and steric nature of other substituents on the indazole ring beilstein-journals.org.

N1-Substitution: In a series of indazole arylsulfonamides acting as CCR4 antagonists, N1-meta-substituted benzyl groups were found to be highly potent substituents acs.org. This suggests that the N1 position can accommodate bulky groups that can extend into adjacent binding regions.

N2-Substitution: Steric hindrance at positions flanking the ring nitrogens can direct substitution. For instance, the presence of a substituent at the C-7 position can sterically block the N1 position, leading to preferential alkylation at N2 beilstein-journals.org.

The choice between N1 and N2 substitution can dramatically alter the three-dimensional shape of the molecule and its vectoral projection of functional groups, leading to different binding modes and biological activities. For example, in a study synthesizing N-phenyl-1H-indazoles, substitution on the N-phenyl ring with electron-withdrawing groups like nitro groups or halogens influenced the reaction yields and, by extension, points to the electronic sensitivity of this position beilstein-journals.org.

Position of SubstitutionType of SubstituentGeneral Effect on Activity
N1 meta-substituted benzylCan significantly increase potency by accessing additional binding pockets acs.org.
N1/N2 Alkyl groupsAlters solubility, cell permeability, and metabolic stability; can block key H-bond donation beilstein-journals.org.
N1 Phenyl groupsThe electronic nature (donating/withdrawing) of substituents on the N-phenyl ring can modulate activity beilstein-journals.org.

Table 2: General Effects of N-Substitution on the Activity of Indazole Scaffolds.

Conformational Analysis and its Correlation with SAR in this compound Analogues

Molecular docking studies on related indazole scaffolds have revealed the importance of specific conformations for effective binding. For instance, the binding of indazole carboxamides in certain enzymes is stabilized by hydrophobic interactions involving the aryl substituents, which requires a specific spatial arrangement of these groups nih.gov. For the 5-phenyl-indazole scaffold, the orientation of the phenyl ring relative to the indazole core would dictate how well it fits into a hydrophobic pocket. Substituents on either the phenyl ring or the indazole core can create steric hindrance that biases the conformational equilibrium towards a specific dihedral angle, which may either enhance or diminish biological activity depending on the topology of the target's binding site.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. While no specific QSAR models have been published for this compound derivatives, the principles can be readily applied to this scaffold to guide future drug design.

A typical 3D-QSAR study involves the following steps:

Data Set Preparation: A series of this compound analogues with experimentally determined biological activities (e.g., IC₅₀ values) is compiled.

Molecular Modeling and Alignment: The 3D structures of all molecules in the series are generated and aligned based on a common substructure, such as the indazole core.

Descriptor Calculation: Steric and electrostatic fields around the aligned molecules are calculated to describe their properties in 3D space.

Model Generation: Statistical methods, such as Partial Least Squares (PLS), are used to build a mathematical equation that links the variations in the steric and electrostatic fields (the descriptors) to the variations in biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

The output of a 3D-QSAR study is often visualized as contour maps. These maps highlight regions in space where steric bulk or specific electrostatic properties (positive or negative) are predicted to either increase or decrease biological activity. Such models provide a powerful predictive tool for designing new analogues with enhanced potency by indicating exactly where to modify the lead structure.

2D-QSAR Methodologies for Property Prediction

Two-dimensional Quantitative Structure-Activity Relationship (2D-QSAR) modeling is a computational approach used to establish a relationship between the structural or physicochemical properties of a series of compounds and their biological activities. This method relies on molecular descriptors calculated from the 2D representation of a molecule. These descriptors can quantify various aspects of the molecule, such as its topology, electronic distribution, and physicochemical properties.

For heterocyclic systems like indazole derivatives, 2D-QSAR models are developed to predict biological responses, such as anticancer or anti-inflammatory activity. semanticscholar.orgnih.gov The process typically involves building a multilinear regression model. semanticscholar.org In this model, the biological activity (often expressed as pEC50 or pIC50) is the dependent variable, and the calculated molecular descriptors are the independent variables. The goal is to identify a statistically significant correlation that can be used to predict the activity of novel, unsynthesized compounds. semanticscholar.org

The selection of relevant descriptors is a critical step, often achieved through statistical techniques like genetic function approximation. These descriptors can include electronic parameters (e.g., Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO energies), spatial parameters (e.g., molecular weight and volume), and thermodynamic parameters (e.g., hydration energy).

Below is a table representing typical descriptors used in 2D-QSAR studies of heterocyclic compounds and their general influence on biological activity.

Descriptor CategorySpecific DescriptorGeneral Influence on Activity
Electronic Dipole MomentInfluences polar interactions with the target receptor.
HOMO EnergyRelates to the electron-donating ability of the molecule.
LUMO EnergyRelates to the electron-accepting ability of the molecule.
Spatial Molecular WeightCan correlate with the size and fit of the molecule in the binding pocket.
Molar RefractivityDescribes molecular volume and polarizability.
Thermodynamic Hydration EnergyIndicates the energy released upon dissolving the molecule in water, affecting bioavailability.
Topological Wiener IndexA topological index that correlates with molecular branching.

These models provide valuable insights into the general structural requirements for activity, guiding the synthesis of derivatives with potentially enhanced properties.

3D-QSAR Approaches for Spatial Feature Correlation

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) approaches provide a more detailed understanding by considering the three-dimensional structure of the molecules and how they interact with their biological target in 3D space. Unlike 2D-QSAR, this method requires the alignment of the series of compounds under study. Common 3D-QSAR techniques include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). semanticscholar.org

These methods are used to correlate the 3D structural features of compounds with their biological activity. nih.gov For instance, 3D-QSAR studies on indazole derivatives have been performed to understand the variables influencing their potency as inhibitors of targets like Hypoxia-inducible factor-1α (HIF-1α). nih.gov Such models generate contour maps that visualize the steric and electrostatic fields around the aligned molecules. nih.gov

Steric Contour Maps : These maps indicate regions where bulky groups increase (usually shown in green) or decrease (usually shown in yellow) biological activity.

Electrostatic Contour Maps : These maps highlight areas where positive electrostatic potential (blue contours) or negative electrostatic potential (red contours) is favorable for activity.

These visual representations provide a structural framework that is highly valuable for designing new inhibitors with improved potency. nih.gov For example, a 3D-QSAR model for anticancer 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives showed a high internal cross-validation regression coefficient (q2) of 0.9132, indicating a reliable and predictive model. researchgate.net This study helped identify essential structural features for the development of prospective anticancer medicines. researchgate.net

The table below summarizes the typical output of a 3D-QSAR study on indazole derivatives, indicating the contribution of different fields to the model's predictive power.

3D-QSAR ModelStatistical ParameterSteric Field ContributionElectrostatic Field ContributionHydrophobic Field ContributionH-Bond Donor ContributionH-Bond Acceptor Contribution
CoMFA q² (Cross-validated r²)0.5120.488N/AN/AN/A
r² (Non-cross-validated r²)--N/AN/AN/A
CoMSIA q² (Cross-validated r²)0.1850.3540.2410.1100.110
r² (Non-cross-validated r²)-----

These 3D-QSAR models, often combined with pharmacophore mapping and molecular docking, are powerful tools to design lead molecules for therapeutic targets. nih.gov

Mechanistic Research and Biological Target Identification for 5 Phenyl 1h Indazole 3 Carboxylic Acid Analogues

Enzymatic Activity Modulation and Inhibition Studies

The indazole nucleus is a privileged scaffold for the design of enzyme inhibitors, particularly protein kinase inhibitors, which are critical in cancer therapy and the treatment of inflammatory diseases. nih.gov

The inhibitory potency of indazole analogues against various enzymes is typically characterized by determining their 50% inhibitory concentration (IC50). A vast body of research has demonstrated that these compounds can inhibit a wide array of protein kinases with potencies often in the nanomolar range.

For example, different series of indazole derivatives have shown potent inhibitory activity against Glycogen Synthase Kinase-3β (GSK-3β), Aurora kinases, Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Fibroblast Growth Factor Receptor 1 (FGFR1). nih.govnih.gov Specific 1H-indazole-3-carboxamide derivatives were identified as potent inhibitors of human GSK-3, binding to the ATP binding site. nih.gov Additionally, analogues have been developed as inhibitors of enzymes outside the kinase family, such as human Monoamine Oxidase B (MAO B), where a derivative featuring a 1,2,4-oxadiazole ring showed an IC50 of 52 nM. nih.gov

Inhibitory Activity of Indazole Analogues Against Various Enzymes
Compound/SeriesTarget EnzymeInhibitory Potency (IC50)Reference
Indazole-3-carboxamide (Analogue 50)GSK-3β0.35 µM nih.gov
Indazole-pyrimidine hybrid (Analogue 13i)VEGFR-234.5 nM nih.gov
Indazole-4-carboxamide (Analogue 102)FGFR130.2 ± 1.9 nM nih.gov
3-Aminoindazole (Entrectinib)Anaplastic Lymphoma Kinase (ALK)12 nM nih.gov
1,2,4-Oxadiazole-Indazole Hybrid (Compound 20)Monoamine Oxidase B (MAO B)52 nM nih.gov
3(S)-thiomethyl pyrrolidine-1H-indazole (Compound 119)ERK 1/220 nM / 7 nM nih.gov

Understanding the precise molecular interactions between an inhibitor and its target enzyme is crucial for rational drug design. Molecular docking simulations and co-crystallography studies have provided valuable insights into how indazole analogues bind to enzyme active sites.

For many kinase inhibitors, the indazole ring system plays a critical role by forming key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, mimicking the interaction of the adenine portion of ATP. chim.it For instance, studies on 1H-indazole-3-carboxamide inhibitors of GSK-3β confirmed their binding within the ATP-binding site. nih.gov

Molecular docking of indazole-sulfonamide compounds with Mitogen-activated Protein Kinase 1 (MAPK1) revealed favorable interactions within the enzyme's active site, suggesting their potential as MAPK1 inhibitors. mdpi.com Similarly, for a potent inhibitor of MAO B, docking simulations highlighted how the molecule's flexibility allowed for better shape complementarity within the enzymatic cleft. Further enzymatic kinetic analysis of this compound suggested a tight-binding inhibition mechanism. nih.gov These mechanistic studies, which pinpoint specific hydrogen bonds, hydrophobic interactions, and conformational changes, are essential for optimizing inhibitor potency and selectivity.

Investigation of Intracellular Signaling Pathway Modulation

The binding of 5-phenyl-1H-indazole-3-carboxylic acid analogues to their target receptors or enzymes initiates a cascade of downstream events that alter intracellular signaling pathways. Modulating these pathways is often the ultimate therapeutic goal.

Indazole derivatives have been extensively studied as modulators of the Mitogen-activated Protein Kinase (MAPK) signaling pathways, which are central to regulating cell proliferation, differentiation, and survival. nih.gov Specific analogues have been developed as inhibitors of key kinases in this pathway, such as ERK1/2 and JNK (Jun N-terminal kinase), thereby blocking stress- and cytokine-induced signaling. nih.govgoogle.com The inhibition of MAPK signaling is a validated strategy in oncology, and indazole derivatives that target this pathway are of significant interest. mdpi.comacs.org

In addition to the MAPK pathway, certain 1H-indazole-3-amine derivatives have been shown to influence cell fate by modulating pathways involved in apoptosis. One study confirmed that a lead compound could induce apoptosis and affect the cell cycle in a cancer cell line, possibly through the inhibition of Bcl2 family proteins and modulation of the p53/MDM2 pathway. mdpi.com The p53 protein is a critical tumor suppressor, and its regulation is a key focus of cancer research. mdpi.com These findings demonstrate that indazole analogues can exert their biological effects by intervening in fundamental cellular processes like cell survival and programmed cell death.

Effects on Kinase Cascades (e.g., ERK, RAF, TTK)

The cellular signaling pathways orchestrated by protein kinases are fundamental to numerous physiological and pathological processes, making them prime targets for therapeutic intervention. Analogues of this compound have been shown to modulate the activity of several key kinases, including those in the ERK, RAF, and TTK cascades.

Extracellular signal-regulated kinases (ERK) are central components of the mitogen-activated protein kinase (MAPK) signaling pathway, which governs cell proliferation, differentiation, and survival. A review of recent advances in indazole-containing derivatives highlighted a series of 1H-indazole amide derivatives that were synthesized and evaluated for their inhibitory activity against ERK1/2. The structure-activity relationship studies indicated that specific substitutions on the indazole core were crucial for their potent enzymatic and cellular activities. These findings suggest that the this compound scaffold can be a valuable template for the design of novel ERK inhibitors.

The RAF kinases (A-RAF, B-RAF, and C-RAF) are upstream regulators of the MEK-ERK pathway. Dysregulation of RAF signaling, particularly through mutations in the BRAF gene, is a hallmark of many cancers. Research into selective RAF inhibitors has led to the development of a 3-carboxamido-2H-indazole-6-arylamide scaffold that demonstrates potent and selective inhibition of C-RAF nih.gov. One of the most promising compounds from this series exhibited an IC50 value of 38.6 nM for C-RAF, with a remarkable 270-fold selectivity over B-RAF nih.gov. This study underscores the potential of indazole derivatives to selectively target specific RAF isoforms, which is a critical consideration for minimizing off-target effects and overcoming resistance mechanisms.

Tyrosine Threonine Kinase (TTK) , also known as Monopolar Spindle 1 (Mps1), is a crucial regulator of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. The discovery of orally bioavailable TTK inhibitors based on a 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamide scaffold represents a significant advancement in the development of antimitotic agents nih.gov. Systematic optimization of this series, guided by computer modeling and X-ray crystallography, led to the identification of potent inhibitors with IC50 values in the low nanomolar range nih.gov. One such inhibitor, CFI-400936, demonstrated an IC50 of 3.6 nM for TTK and exhibited good activity in cell-based assays nih.gov.

Compound ClassTarget KinaseKey Findings
1H-indazole amide derivativesERK1/2Demonstrated potent enzymatic and cellular inhibitory activity.
3-carboxamido-2H-indazole-6-arylamideC-RAFExhibited high selectivity for C-RAF over B-RAF, with IC50 in the nanomolar range.
3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamidesTTKPotent and orally bioavailable inhibitors with low nanomolar IC50 values.

Regulation of Gene Expression and Cellular Processes

Beyond their direct effects on kinase cascades, analogues of this compound can influence a variety of cellular processes, including cell cycle progression and gene expression, ultimately impacting cell fate.

Research on substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides has revealed their potent antiproliferative activity against a panel of human cancer cell lines. The most active compound in this series was found to cause a marked increase of cells in the G0-G1 phase of the cell cycle in K562 leukemia cells. This cell cycle arrest was accompanied by an increase in the ratio of hypophosphorylated (active) retinoblastoma protein (pRb) to total pRb, indicating an inhibition of the cyclin-dependent kinases that regulate cell cycle progression.

While direct, large-scale gene expression profiling studies for this compound analogues are not extensively reported in the available literature, their demonstrated effects on key signaling pathways like the ERK cascade strongly imply a downstream impact on gene expression. The ERK pathway is known to phosphorylate and activate a multitude of transcription factors, leading to the expression of genes involved in cell proliferation, survival, and differentiation. Therefore, inhibition of this pathway by indazole derivatives would be expected to alter the expression of these target genes. Further research employing techniques such as RNA sequencing (RNA-seq) would be invaluable in elucidating the specific gene expression signatures modulated by these compounds.

Target Deconvolution Strategies for Novel Biological Activities of Indazole Derivatives

The identification of the specific molecular targets of bioactive compounds is a critical step in drug discovery and development. This process, known as target deconvolution, can be particularly challenging for compounds identified through phenotypic screening, where the primary biological effect is known but the direct molecular interactor is not. Various strategies have been employed to unravel the targets of indazole derivatives, leading to the discovery of novel biological activities.

One powerful approach for target identification is chemical proteomics , which utilizes chemical probes to isolate and identify protein targets from complex biological mixtures. Affinity-based proteomics is a commonly used technique where a bioactive compound is immobilized on a solid support to "fish" for its binding partners in cell lysates. This method has been instrumental in identifying the targets of numerous small molecules.

A notable case study in the target deconvolution of indazole derivatives involved the identification of glutamate racemase as a key target for a series of novel indazole compounds with antitubercular activity nih.gov. The initial lead compound was identified from an in-house library using a thermal shift assay, a biophysical technique that measures the change in the thermal stability of a protein upon ligand binding nih.gov. Subsequent derivatization and biological evaluation led to the development of potent inhibitors of Mycobacterium tuberculosis growth nih.gov. This study exemplifies how a combination of biophysical screening and medicinal chemistry can successfully identify a novel and unexplored target for a known chemical scaffold.

Another emerging strategy is the use of data-driven approaches that leverage large bioactivity databases like ChEMBL to identify highly selective compounds for a diverse set of targets nih.govrsc.org. By screening these selective ligands in phenotypic assays, researchers can generate hypotheses about the targets responsible for the observed phenotype nih.govrsc.org. This in silico-driven approach can significantly streamline the target deconvolution process.

The continued application of these and other innovative target identification technologies will undoubtedly uncover new biological activities and mechanisms of action for the versatile this compound scaffold and its analogues.

Medicinal Chemistry Advancements and Therapeutic Potential of the 5 Phenyl 1h Indazole 3 Carboxylic Acid Scaffold

5-phenyl-1H-indazole-3-carboxylic acid as a Privileged Scaffold in Modern Drug Discovery Efforts

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a rich source for the development of a diverse range of therapeutic agents. mdpi.comsemanticscholar.org The indazole ring system is widely regarded as such a scaffold, with numerous indazole-containing compounds having entered clinical trials or reached the market for various indications, including cancer, inflammation, and infectious diseases. nih.govnih.gov

The this compound structure embodies the key characteristics of a privileged scaffold. The indazole core itself provides a rigid and synthetically tractable platform that can be readily functionalized at multiple positions. The carboxylic acid at the 3-position is a critical functional group that can participate in key interactions with biological targets, such as hydrogen bonding and salt bridge formation. Furthermore, the phenyl substituent at the 5-position introduces a significant lipophilic and aromatic domain, which can engage in favorable van der Waals, pi-pi stacking, and hydrophobic interactions within target binding sites. This phenyl group can also serve as a vector for further chemical modification to fine-tune the pharmacological properties of the molecule.

The inherent versatility of this scaffold allows for the systematic exploration of chemical space, enabling medicinal chemists to design libraries of compounds with diverse biological activities. The strategic placement of the phenyl and carboxylic acid groups provides a foundation for creating molecules with tailored selectivity and potency profiles.

Development of Lead Compounds from the Indazole-3-carboxylic Acid Core for Specific Therapeutic Areas

The indazole-3-carboxylic acid core has been instrumental in the development of lead compounds across a spectrum of therapeutic areas. While specific research focusing solely on the 5-phenyl derivative is emerging, the broader class of indazole-3-carboxylic acid derivatives offers valuable insights into its potential applications. For instance, derivatives of 1H-indazole-3-carboxamide have been investigated as potent and selective inhibitors of p21-activated kinase 1 (PAK1), a target implicated in tumor progression. nih.govresearchgate.net

The general synthetic route to these promising compounds often involves the initial synthesis of the core indazole-3-carboxylic acid, which is then coupled with various amines to generate a diverse library of carboxamide derivatives. This modular approach allows for the rapid generation of analogs with varied substituents, facilitating the exploration of structure-activity relationships (SAR).

Table 1: Examples of Therapeutic Targets for Indazole-3-Carboxylic Acid Derivatives

Therapeutic AreaBiological TargetReference
Oncologyp21-activated kinase 1 (PAK1) nih.gov
Infectious DiseasesAntimicrobial activity
Male ContraceptionAntispermatogenic agents austinpublishinggroup.com

This table is illustrative of the broader indazole-3-carboxylic acid class and suggests potential areas of investigation for 5-phenyl derivatives.

Strategies for Enhancing Pharmacological Profiles of Indazole Derivatives

A primary goal in medicinal chemistry is the optimization of a lead compound's potency and its selectivity for the intended biological target over off-target proteins. For derivatives of this compound, this can be achieved through several well-established strategies.

Structure-activity relationship (SAR) studies are crucial for understanding how different chemical modifications impact biological activity. By systematically altering the substituents on the phenyl ring at the 5-position (e.g., introducing electron-donating or electron-withdrawing groups) and by varying the groups attached to the carboxylic acid at the 3-position (e.g., creating a library of amides or esters), chemists can probe the specific interactions that govern potency. For example, in the development of PAK1 inhibitors from the 1H-indazole-3-carboxamide scaffold, it was found that substituting with an appropriate hydrophobic ring in a deep pocket of the enzyme and introducing a hydrophilic group in the solvent-exposed region were critical for both inhibitory activity and selectivity. nih.gov

Computational modeling and structure-based drug design can further guide these optimization efforts. By docking virtual libraries of this compound derivatives into the crystal structure of a target protein, researchers can predict binding modes and prioritize the synthesis of compounds with the highest predicted affinity and selectivity.

The lipophilicity of the molecule, largely influenced by the phenyl group at the 5-position, can be fine-tuned by adding polar or nonpolar substituents to this ring. This can impact solubility, membrane permeability, and plasma protein binding. The carboxylic acid group can be converted to esters or amides to modulate polarity and metabolic stability. nih.gov

Furthermore, modifications to the indazole core itself, such as the introduction of polar functional groups, can enhance aqueous solubility and reduce the likelihood of metabolic inactivation. The goal is to achieve a balance of properties that allows the compound to reach its target in sufficient concentration while minimizing off-target effects and ensuring a suitable duration of action.

Table 2: Strategies for Physicochemical Property Modulation

Physicochemical ParameterStrategy
SolubilityIntroduction of polar groups on the phenyl ring or indazole core; conversion of the carboxylic acid to more soluble derivatives.
LipophilicityModification of substituents on the 5-phenyl ring.
Metabolic StabilityEsterification or amidation of the carboxylic acid; introduction of blocking groups at metabolically labile positions.
PermeabilityBalancing lipophilicity and polarity.

Multi-target Approaches in Indazole Derivative Design for Complex Diseases

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. A multi-target drug design approach, which aims to create a single molecule that can modulate several targets simultaneously, is an attractive strategy for treating such conditions. The this compound scaffold is well-suited for this approach due to its inherent ability to interact with diverse protein targets. researchgate.net

By strategically combining pharmacophoric features known to interact with different targets within a single molecule based on the this compound framework, it is possible to design multi-target ligands. For example, one could envision a derivative where the 5-phenyl group is substituted to interact with a kinase domain, while the 3-carboxamide portion is designed to bind to a separate protein involved in a related signaling pathway. This approach has the potential to lead to more efficacious therapies with a reduced likelihood of developing drug resistance.

Comparison with Other Indazole-Based Medicinal Agents and Scaffolds

The this compound scaffold can be compared to other well-known indazole-based medicinal agents to highlight its unique potential. For instance, the drug Axitinib, a potent tyrosine kinase inhibitor, features a substituted indazole core, but with a different substitution pattern. The presence of the 5-phenyl group and the 3-carboxylic acid in the scaffold under discussion offers a different set of interaction points and physicochemical properties.

Compared to simpler indazole scaffolds, the this compound core provides a more complex and three-dimensional structure, which can lead to higher affinity and selectivity for specific targets. The phenyl group, in particular, offers a vector for optimization that is not present in unsubstituted or smaller alkyl-substituted indazoles. While sharing the foundational privileged nature of the indazole ring, the specific arrangement of the phenyl and carboxylic acid functionalities in this compound defines a distinct and promising area of chemical space for the discovery of new medicines.

Q & A

Q. What are the standard synthetic routes for preparing 5-phenyl-1H-indazole-3-carboxylic acid, and what are the critical reaction parameters?

  • Methodological Answer : The synthesis of this compound typically involves cyclization of substituted hydrazines with carbonyl precursors. A common approach includes:
  • Step 1 : Condensation of phenylhydrazine with a β-keto ester or aldehyde intermediate under acidic conditions to form the indazole core.
  • Step 2 : Hydrolysis of the ester group to yield the carboxylic acid functionality.
    Critical parameters include temperature control (reflux in acetic acid for cyclization) and stoichiometric ratios of reactants to minimize byproducts. For example, sodium acetate is often used as a catalyst in cyclization steps . Post-synthesis purification via recrystallization or column chromatography is essential to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the indazole ring substitution pattern and carboxylic acid proton environment (e.g., δ ~12 ppm for the COOH group) .
  • HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) coupled with mass spectrometry verifies molecular weight (e.g., m/z 265.07 for C14_{14}H10_{10}N2_2O2_2) and detects impurities .
  • FTIR : Peaks at ~1700 cm1^{-1} (C=O stretch) and 2500–3300 cm1^{-1} (broad O-H stretch) confirm functional groups .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of fine particles .
  • Storage : Keep in a cool, dry environment (<25°C) in amber glass vials to prevent photodegradation.
  • Waste Disposal : Collect organic waste in designated containers and neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How do structural modifications at specific positions of the indazole ring influence the compound's biological activity and selectivity?

  • Methodological Answer :
  • Position 5 (Phenyl Group) : Enhances lipophilicity, improving membrane permeability in cellular assays. Substitution with electron-withdrawing groups (e.g., -NO2_2) at the para position increases enzyme inhibition potency by 2–3 fold in kinase assays .
  • Position 3 (Carboxylic Acid) : Conversion to amides or esters reduces hydrogen-bonding capacity, altering target selectivity (e.g., from COX-2 to AMPA receptors) .
  • Experimental Validation : Use SAR studies with IC50_{50} comparisons and molecular docking to correlate modifications with activity shifts .

Q. What experimental strategies can resolve contradictions in reported enzyme inhibition data involving this compound derivatives?

  • Methodological Answer :
  • Assay Validation : Ensure consistent enzyme sources (e.g., recombinant vs. tissue-extracted proteins) and buffer conditions (pH, ionic strength).
  • Orthogonal Assays : Confirm inhibitory activity using fluorescence polarization (binding affinity) and functional cellular assays (e.g., cAMP modulation) .
  • Purity Checks : Re-examine compound purity via HPLC and elemental analysis; impurities like residual solvents (e.g., DMF) may artifactually inhibit enzymes .

Q. How can computational chemistry methods be applied to predict the binding modes of this compound with target enzymes?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions with active sites (e.g., hydrogen bonds between COOH and Arg residues in kinases). Validate with MD simulations to assess stability over 100 ns trajectories .
  • QSAR Modeling : Train models on datasets of indazole derivatives to predict logP, pKa, and IC50_{50} values. Include descriptors like polar surface area and molecular volume .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.